molecular formula C7H10N2O B082843 4-Methoxy-2,6-dimethylpyrimidine CAS No. 14001-62-8

4-Methoxy-2,6-dimethylpyrimidine

Cat. No. B082843
CAS RN: 14001-62-8
M. Wt: 138.17 g/mol
InChI Key: NBLOKQVJTMLMRG-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylpyrimidine is a chemical compound belonging to the pyrimidine family, distinguished by its unique substitution pattern. Pyrimidines are essential structures found in many biological compounds, pharmaceuticals, and materials due to their versatile chemical properties. This compound's significance lies in its reactivity and potential as a precursor for various chemical transformations and biological activities.

Synthesis Analysis

The synthesis of 4-Methoxy-2,6-dimethylpyrimidine and related derivatives involves strategic functionalization of the pyrimidine ring. One method described involves the nucleophilic displacement of chloride in a pyrimidine heterocyclic ring, followed by identification through techniques such as TLC, IR, 1H-NMR, and 13C-NMR spectrophotometers (Jafar et al., 2017). Another approach uses acetyl acetone and urea as raw materials to synthesize 4,6-dimethyl-2-hydroxy pyrimidine intermediates, which are then reacted with chloroacetic acid (Wang Chun-ji, 2016).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,6-dimethylpyrimidine derivatives is characterized using various spectroscopic methods. For instance, crystal structure analysis through single crystal X-ray diffraction reveals the stabilization of the structure by intermolecular weak interactions, such as O–H…N, C–H…O, C–H…π, and π…π interactions (H. Nagarajaiah & N. Begum, 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-Methoxy-2,6-dimethylpyrimidine often lead to the formation of various biologically active compounds. The reactivity of the cyano group in similar pyrimidine derivatives, for example, has been explored in forming acetyl, ester, and acid amide products, highlighting the compound's versatility in organic synthesis (H. Yamanaka, 1958).

Physical Properties Analysis

While specific data on 4-Methoxy-2,6-dimethylpyrimidine's physical properties are scarce, related pyrimidine derivatives exhibit unique physical characteristics due to their molecular structure. These can include melting points, solubility in various solvents, and crystal packing patterns influenced by hydrogen bonding and weak intermolecular interactions.

Chemical Properties Analysis

The chemical properties of 4-Methoxy-2,6-dimethylpyrimidine derivatives are defined by their functional groups, leading to a wide range of reactivity and applications. For instance, their ability to undergo proton transfer reactions, as seen in spectrophotometric studies, indicates their potential utility in analytical chemistry (M. M. Habeeb et al., 2009). Additionally, the synthesis and reactivity of such compounds in the presence of zinc chloride or through condensation reactions with benzaldehyde highlight their varied chemical behavior (T. Sakamoto*, H. Yoshizawa, & H. Yamanaka, 1984).

Scientific Research Applications

  • Synthesis of 2-anilinopyrimidines
    • Field : Organic Chemistry
    • Application : 4-Methoxy-2,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines .
    • Method : The compound is obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
    • Results : The results reported demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
  • Synthesis of Metal (II) Complexes
    • Field : Inorganic Chemistry
    • Application : 4-Methoxy-2,6-dimethylpyrimidine is used in the synthesis of metal (II) complexes .
    • Method : A new series of metal (II) complexes of [Mn(L)(OAc)], [Co(L)(OAc)], [Ni(L)(OAc)], [Cu(L)(OAc)], and [Zn(L)(OAc)], where HL is Schiff base ligand as 2-[(4,6-dimethylpyrimidin-2-ylimino)methyl]-6-methoxyphenol and -OAc is acetate have been synthesized .
    • Results : The synthesized metal (II) complexes have remarkable antimicrobial agents than ligand . Molecular docking analysis reveals that the metal (II) complexes tend to show good binding affinity towards both DNA and BSA compared to Schiff
  • Synthesis of Pyrimidine Derivative Ligands

    • Field : Organic Chemistry
    • Application : 4-Methoxy-2,6-dimethylpyrimidine is used in the synthesis of pyrimidine derivative ligands .
    • Method : All reagents 2-amino-4,6-dimethylpyrimidine, 2-hydroxy-3-methoxybenzaldehyde, metal(II) salts, and DPPH used were extra pure AR grade (Sigma/Aldrich) and used without further purification .
    • Results : The synthesized ligand and its metal complexes show good binding affinity towards both DNA and BSA compared to Schiff base ligand .
  • Chemical Synthesis

    • Field : Chemical Synthesis
    • Application : 4-Methoxy-2,6-dimethylpyrimidine is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the specific research context .
    • Results : The results or outcomes obtained can also vary widely depending on the specific research context .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 .

Future Directions

While specific future directions for 4-Methoxy-2,6-dimethylpyrimidine are not available, pyrimidine derivatives in general have been the subject of ongoing research due to their biological activity . They have potential applications in the development of new antihypertensive medicines , anticancer agents , and high energy density materials .

properties

IUPAC Name

4-methoxy-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLOKQVJTMLMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303085
Record name 4-Methoxy-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,6-dimethylpyrimidine

CAS RN

14001-62-8
Record name 4-Methoxy-2,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14001-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T SAKAMOTO, H YOSHIZAWA, S KANEDA… - Chemical and …, 1984 - jstage.jst.go.jp
The reaction of 2-methyl-and 4-methylpyrimidine N—oxides with acetic anhydride proceeded smoothly in benzene solution to give 2-acetoxymethyl-and 4-acetoxymethylpyrimidines, …
Number of citations: 4 www.jstage.jst.go.jp
S SENDA, K HIROTA, T ASAO - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
1710) Vol. 23 (1975) such as MeOH attack on the C= N triple bond. In the latter case the resulting imidate might to be stabilized by the electron-deficient uracil ring." The usual method …
Number of citations: 7 www.jstage.jst.go.jp
DJ Brown, RV Forster - Australian Journal of Chemistry, 1966 - CSIRO Publishing
Aminolyses of 2- and 4-methoxy (or methylthio) pyrimidines bearing C- methyl, CC?-dimethyl, 5-bromo, or 5-nitro substituents have proved of value, in the absence of added solvent, for …
Number of citations: 6 www.publish.csiro.au
H YAMANAKA, T SAKAMOTO… - Chemical and …, 1987 - jstage.jst.go.jp
The site-selectivity in the modified Reissert-Henze reaction of 5-substituted, and 4, 5-disubstituted pyrimidine 1-oxides with trimethylsilyl cyanide was examined. The reaction of 5-…
Number of citations: 18 www.jstage.jst.go.jp
RV Foster - 1966 - search.proquest.com
The work described in this thesis covers the study of the reactions of a number of alkoxy-and alkylthiopyrimidines (1 mole of each) with butylamine (generally 2 moles) in the absence of …
Number of citations: 2 search.proquest.com
江戸清人, 今野昌悦 - YAKUGAKU ZASSHI, 1977 - jstage.jst.go.jp
Reaction of 2-cyano-4-methoxy-6-methyl-(I), 4-cyano-6-methoxy-2-methyl-(II), 5-cyano-4-methoxy-2-methyl-(III), and 5-cyano-4, 6-dimethoxy-2-methylpyrimidine (IV) with Grignard …
Number of citations: 2 www.jstage.jst.go.jp

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